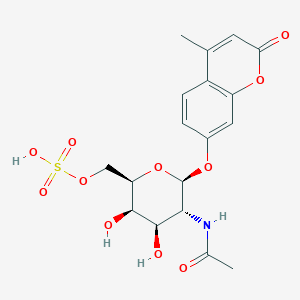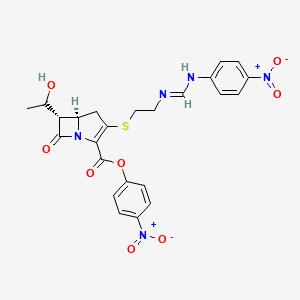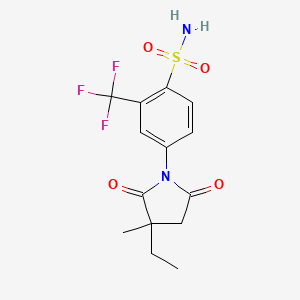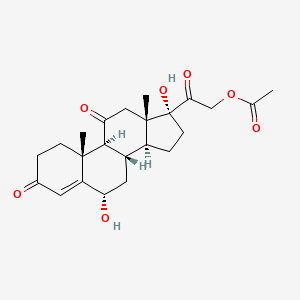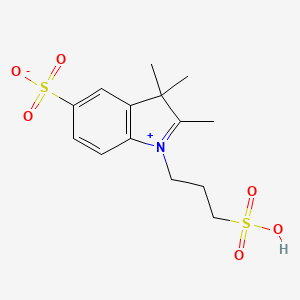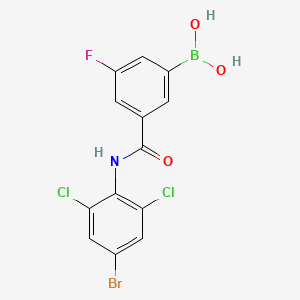
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion substituted with triphenyl groups and an ethanamine moiety, paired with a tetrafluoroborate anion. Its molecular formula is C31H26BF4N, and it has a molecular weight of 499.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate typically involves the reaction of triphenylpyrylium tetrafluoroborate with a primary amine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated out by adding methyl tert-butyl ether (MTBE). The solid product is then collected by filtration and washed with ethanol and MTBE .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by photooxidation processes.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like catechol for photooxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, photooxidation of catechol in the presence of this compound results in oxidized catechol derivatives .
Scientific Research Applications
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a sensitizer in photooxidation reactions and as a precursor for synthesizing other pyridinium-based compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and photodynamic therapy.
Industry: It is used in the preparation of photosensitizers for various industrial applications, including photochemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate involves its role as a sensitizer in photooxidation reactions. The compound absorbs light energy, which excites its electrons to higher energy states. These excited electrons can then transfer energy to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved include interactions with catechol and other oxidizable substrates .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but lacks the ethanamine moiety.
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Contains a fluorine atom and methyl groups instead of phenyl groups.
2,4,6-Trimethylpyrylium tetrafluoroborate: Similar pyridinium structure with methyl groups instead of phenyl groups.
Uniqueness
2-(2,4,6-Triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate is unique due to its combination of a triphenylpyridinium ion and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in photooxidation reactions and as a precursor for synthesizing other complex organic compounds .
Properties
Molecular Formula |
C25H23BF4N2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;tetrafluoroborate |
InChI |
InChI=1S/C25H23N2.BF4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;/q+1;-1 |
InChI Key |
IQHMWAIVKCHXIX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



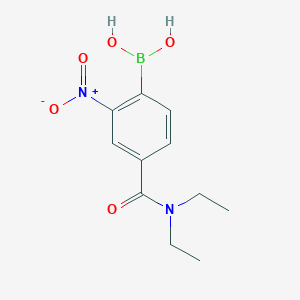

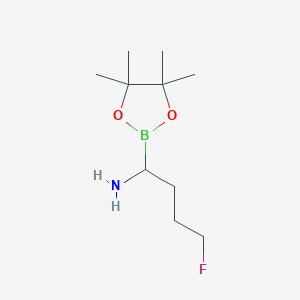

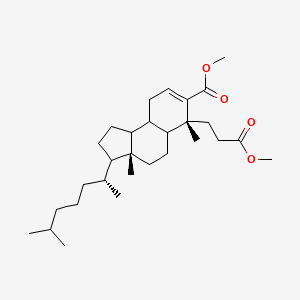
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
